molecular formula C28H29N3O3 B11239798 2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(2-furylmethyl)acetamide

2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(2-furylmethyl)acetamide

Cat. No.: B11239798
M. Wt: 455.5 g/mol
InChI Key: PTYVVVLPLIEFCF-UHFFFAOYSA-N
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Description

2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(2-furylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,e][1,4]diazepine core, which is a bicyclic structure containing nitrogen atoms, and is further functionalized with a furan ring and an acetamide group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(2-furylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis may include:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving an appropriate diamine and a diketone.

    Introduction of the furan ring: This step may involve a coupling reaction between the dibenzo[b,e][1,4]diazepine intermediate and a furan-containing reagent.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of reaction conditions: Temperature, solvent, and catalyst selection to maximize yield.

    Purification techniques: Use of chromatography and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(2-furylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving the dibenzo[b,e][1,4]diazepine core.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(2-furylmethyl)acetamide is not well understood, but it is likely to involve interactions with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting cellular pathways. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(2-thienylmethyl)acetamide: Similar structure with a thiophene ring instead of a furan ring.

    2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(2-pyridylmethyl)acetamide: Similar structure with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(2-furylmethyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the furan ring, in particular, may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C28H29N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

2-(9,9-dimethyl-7-oxo-6-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C28H29N3O3/c1-28(2)15-22-26(24(32)16-28)27(19-9-4-3-5-10-19)31(23-13-7-6-12-21(23)30-22)18-25(33)29-17-20-11-8-14-34-20/h3-14,27,30H,15-18H2,1-2H3,(H,29,33)

InChI Key

PTYVVVLPLIEFCF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCC4=CC=CO4)C5=CC=CC=C5)C(=O)C1)C

Origin of Product

United States

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